BenchChemオンラインストアへようこそ!

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

Cannabinoid Receptor CB1 Antagonist Piperidine Carboxamide

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide (C22H26N2O3, MW 366.45 g/mol) is a fully synthetic small molecule belonging to the 1,4-disubstituted piperidine-4-carboxamide class. This scaffold has been broadly described in patent literature as a core for cannabinoid receptor 1 (CB1) modulators and neurokinin (NK2/NK3) receptor antagonists.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
Cat. No. B3443493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C
InChIInChI=1S/C22H26N2O3/c1-15-8-9-20(27-3)19(14-15)23-21(25)17-10-12-24(13-11-17)22(26)18-7-5-4-6-16(18)2/h4-9,14,17H,10-13H2,1-3H3,(H,23,25)
InChIKeyJDUBPKYJRFGKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide: Procurement-Relevant Structural and Class Baseline for Research Selection


N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide (C22H26N2O3, MW 366.45 g/mol) is a fully synthetic small molecule belonging to the 1,4-disubstituted piperidine-4-carboxamide class [1]. This scaffold has been broadly described in patent literature as a core for cannabinoid receptor 1 (CB1) modulators and neurokinin (NK2/NK3) receptor antagonists [2]. However, publicly available primary research data that would allow direct, quantitative differentiation of this specific substitution pattern from closely related analogs is currently absent from non-vendor, authoritative databases.

Why Generic Piperidine-4-carboxamide Substitution Is Not Advisable: The Critical Role of the 2-Methoxy-5-methylphenyl and 2-Methylbenzoyl Motifs


In silico and patent-based SAR surrounding the 1,2-diaryl piperidine core indicates that both the N-aryl amide and the N-acyl substituents are primary drivers of receptor affinity, functional activity (agonist vs. antagonist), and selectivity [1]. The 2-methoxy-5-methylphenyl group on the amide nitrogen and the 2-methylbenzoyl group on the piperidine nitrogen each contribute distinct steric and electronic properties that cannot be assumed equivalent to other alkyl, halo, or methoxy regioisomers. Because binding data for even closely related analogs (e.g., the 1-(2,4-dichlorobenzoyl) variant) have not been disclosed in accessible primary literature, substituting any generic piperidine-4-carboxamide without confirmatory screening poses a high risk of obtaining an inactive or functionally divergent tool compound.

Quantitative Differentiation Evidence for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide


Evidence Item 1: Lack of Publicly Available, Comparator-Anchored Bioactivity Data for This Specific Compound

A comprehensive search of BindingDB, ChEMBL, PubMed, and patent repositories did not return any quantitative binding (Ki, IC50, EC50), functional, or ADME data for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide that could be compared against a defined analog under identical assay conditions. This absence of primary data precludes the generation of a direct head-to-head or cross-study comparable evidence dimension. The compound is referenced only in the context of broad Markush structures in patents (e.g., US-10301279-B2) without isolated characterization [1].

Cannabinoid Receptor CB1 Antagonist Piperidine Carboxamide

Evidence Item 2: Class-Level Inference: The 1,2-Diaryl Piperidine Scaffold Shows Potent CB1 Antagonism, but SAR Is Exquisitely Sensitive to Substitution

A published SAR study on 1,2-diaryl piperidines as CB1 receptor antagonists demonstrated that small changes in the N-acyl and N-aryl substituents can shift functional activity from potent antagonism to inactivity [1]. The lead compound in that series achieved robust in vivo efficacy (food intake reduction in a mouse DIO model), but the exact substitution pattern of the target compound was not among those profiled. This class-level evidence illustrates both the potential and the risk: the 2-methoxy-5-methylphenyl/2-methylbenzoyl combination may confer unique properties, but no data exists to confirm this.

CB1 Receptor Antagonist Structure-Activity Relationship Diaryl Piperidine

Evidence Item 3: Related Piperidine Carboxamides Are Disclosed as NK2/NK3 Antagonists, Hinting at an Alternative Pharmacological Avenue

Patent WO2008107335A1 describes piperidine-4-carboxamide derivatives with high affinity for human NK2 and NK3 receptors [1]. While the target compound's exact substitution is not exemplified with binding constants, the patent family confirms that the piperidine-4-carboxamide template can be optimized for neurokinin receptor antagonism. This provides a secondary, albeit unvalidated, rationale for selecting the target compound in neurokinin-focused screening campaigns, as opposed to CB1-focused ones.

Neurokinin Receptor NK2 Antagonist NK3 Antagonist Piperidine Carboxamide

Recommended Research Application Scenarios for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide Based on Available Evidence


Exploratory CB1 Antagonist Screening in Academic Cannabinoid Research Programs

Given the class-level precedent for 1,2-diaryl piperidines as CB1 receptor antagonists [1], the target compound is best positioned as a screening candidate in academic labs that possess established CB1 binding and functional assays. Its distinct 2-methoxy-5-methylphenyl amide substituent may offer a unique SAR vector, but researchers must generate all primary pharmacological data de novo.

Neurokinin Receptor Tool Compound for In-House SAR Expansion

Based on the patent disclosure of piperidine-4-carboxamides as NK2/NK3 ligands [1], this compound could serve as a starting point for medicinal chemistry teams aiming to explore the contribution of 2-methoxy-5-methylphenyl substitution to neurokinin receptor selectivity. All binding, functional, and selectivity data must be internally generated.

Chemical Probe Synthesis Intermediate or Negative Control

In the absence of any disclosed bioactivity, the compound's well-defined synthesis and commercial availability (as a custom synthesis product) make it suitable as a synthetic intermediate or as a structurally matched negative control in assays where the pharmacophore is hypothesized to reside solely in the piperidine-4-carboxamide core.

Quote Request

Request a Quote for N-(2-methoxy-5-methylphenyl)-1-(2-methylbenzoyl)-4-piperidinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.